
1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Descripción general
Descripción
The compound “1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one” belongs to a class of compounds known as chalcones . Chalcones have been researched for their potential therapeutic properties against various diseases, including neglected diseases like Chagas disease .
Synthesis Analysis
Chalcones can be synthesized via the Claisen–Schmidt condensation reaction in an alkaline medium at room temperature . The structures of the synthesized chalcones can be confirmed using FT-IR, NMR spectroscopic and GC–MS spectrometric techniques .
Molecular Structure Analysis
The molecular structure of chalcones can be confirmed by spectrometric data .
Chemical Reactions Analysis
Chalcones have shown a wide range of structural modifications, which have led to promising therapeutic efficacy .
Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones can be analyzed using quantum mechanical, molecular docking, molecular dynamics, and ADMET studies .
Mecanismo De Acción
The mechanism of action of chalcones may be related to the membrane damage provoked by reduction of the mitochondrial potential . The anti-T. cruzi effect can be assigned through some structural aspects of the chalcone as the nitro group (NO 2) is present, which can be enzymatically reduced forming a nitro radical, and the presence of methoxyl groups in the A ring of the chalcone .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FOS2/c1-14-11(15-2)7-10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIPYONZMMHUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384566 | |
| Record name | 1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
552298-97-2 | |
| Record name | 1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-2-(5-bromo-2-nitrophenyl)-3-[(4-nitrophenyl)hydrazinylidene]inden-1-one](/img/structure/B1656933.png)
![3-[(4-butoxybenzoyl)amino]propanoic Acid](/img/structure/B1656934.png)
![[2-[(3-Nitrobenzoyl)amino]-2-oxoethyl] 3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylate](/img/structure/B1656936.png)
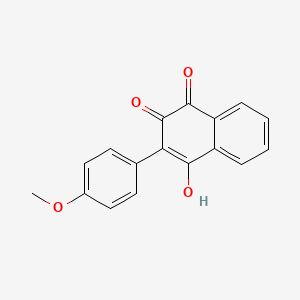
![[2-[4-(Difluoromethoxy)anilino]-2-oxoethyl] 2-benzo[e][1]benzofuran-1-ylacetate](/img/structure/B1656939.png)
![4-methyl-N-[(Z)-1-phenylethylideneamino]pyrimidin-2-amine](/img/structure/B1656941.png)
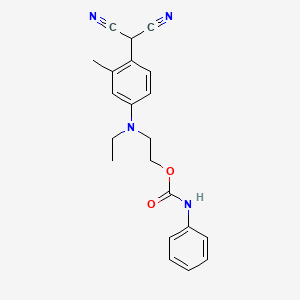
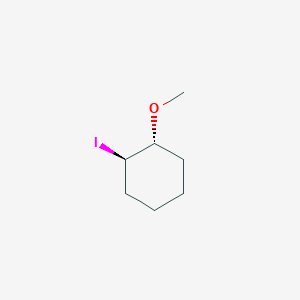
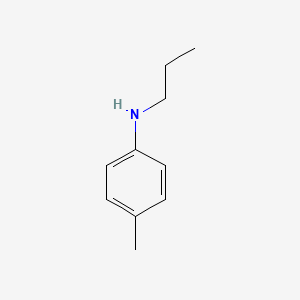
![Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B1656946.png)
![2-N-[(E)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B1656948.png)
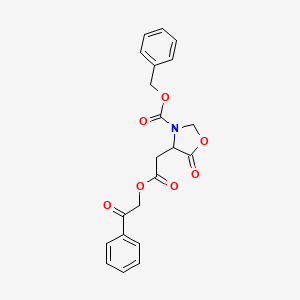
![5-bromo-2-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B1656954.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]acetamide](/img/structure/B1656956.png)